molecular formula C9H13N B2442756 3-Methyl-4,5,6,7-tetrahydro-1H-indole CAS No. 14006-85-0

3-Methyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B2442756
CAS No.: 14006-85-0
M. Wt: 135.21
InChI Key: KWKQZBFWQRZNEE-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure with a methyl group at the 3-position and a partially saturated ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a fully unsaturated ring system.

    2-Methylindole: Similar structure with a methyl group at the 2-position.

    4,5,6,7-Tetrahydroindole: Lacks the methyl group at the 3-position.

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQZBFWQRZNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Conversion of α-pyrrolecarboxylate esters to α-unsubstituted pyrroles by treatment with phosphoric acid provided a convenient preparation of pyrrole 5b and was extended to 3-n-propyl, 3-n-butyl, and 3-isopropyl derivatives 5d-f of 2,4-dimethylpyrrole 5a. A similar conversion afforded 3-methyl-4,5,6,7-tetrahydroindole 5i from its 2-carboxylate ester derivative 4i. Unsuccessful attempts to extend the method to the preparation of 2,4-dimethyl-3-tert-butylpyrrole 5g led instead to the replacement of both the carboethoxy and tert-butyl groups with hydrogen to give 2,4-dimethylpyrrole 5a. The pyrroles 5g, j, k were obtained from ethyl 3',5'-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g, ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j, and ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate 4k by saponification with potassium hydroxide followed by decarboxylation of the free acids in ethanolamine at 180° C.
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